molecular formula C8H6O3S B072375 Benzo[b]thiophene-3(2H)-one 1,1-dioxide CAS No. 1127-35-1

Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Cat. No. B072375
Key on ui cas rn: 1127-35-1
M. Wt: 182.2 g/mol
InChI Key: LXCYNALXWGQUIK-UHFFFAOYSA-N
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Patent
US05272032

Procedure details

A suspension of Compound X (130.0 g, 0.51 mol) in 350 ml of 10% aqueous H2SO4 was heated at reflux for 6 h (until gas evolution ceased). The reaction mixture was cooled and a white solid precipitated, which was collected by filtration and washed in cold water (30 ml). The product was recrystallized from ethanol to give 83.8 g (90%) of Compound Y as a white crystalline solid:melting point 133°-134° C.
Name
Compound X
Quantity
130 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:6](C(OCC)=O)S[C:4]2[CH:12]=[CH:13][CH:14]=[CH:15][C:3]1=2.[OH:16][S:17]([OH:20])(=O)=O>>[O:1]=[C:2]1[CH2:6][S:17](=[O:20])(=[O:16])[C:4]2[CH:12]=[CH:13][CH:14]=[CH:15][C:3]1=2

Inputs

Step One
Name
Compound X
Quantity
130 g
Type
reactant
Smiles
O=C1C2=C(SC1C(=O)OCC)C=CC=C2
Name
Quantity
350 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h (until gas evolution ceased)
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
a white solid precipitated
FILTRATION
Type
FILTRATION
Details
which was collected by filtration
WASH
Type
WASH
Details
washed in cold water (30 ml)
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(S(C1)(=O)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 83.8 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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